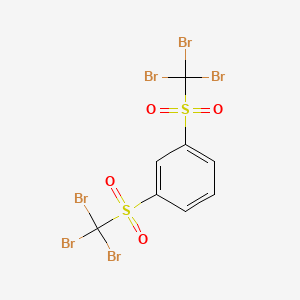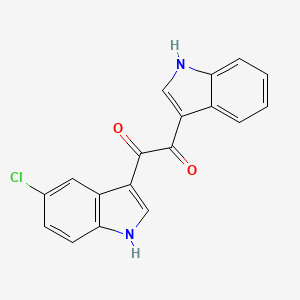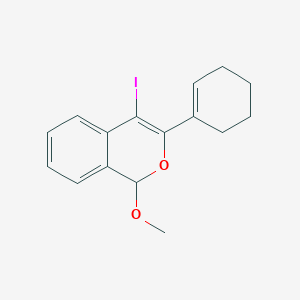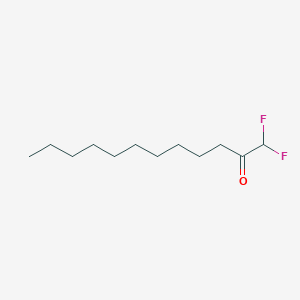
1,1-Difluorododecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorododecan-2-one is an organofluorine compound with the molecular formula C₁₂H₂₂F₂O This compound is characterized by the presence of two fluorine atoms attached to the first carbon of a dodecane chain, with a ketone functional group at the second carbon
Preparation Methods
The synthesis of 1,1-difluorododecan-2-one can be achieved through several synthetic routes. One common method involves the fluorination of dodecan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1,1-Difluorododecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1,1-difluorododecan-2-ol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Difluorododecan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1,1-difluorododecan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.
Comparison with Similar Compounds
1,1-Difluorododecan-2-one can be compared with other fluorinated ketones and dodecanes, such as:
1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.
1,1-Difluorocyclopropane: Known for its applications in medicinal chemistry and materials science.
1,1-Difluoroethyl chloride: Used as a difluoroethylating reagent in organic synthesis. The uniqueness of this compound lies in its longer carbon chain and specific functionalization, which imparts distinct chemical and physical properties compared to shorter-chain or cyclic fluorinated compounds.
Properties
CAS No. |
193202-40-3 |
|---|---|
Molecular Formula |
C12H22F2O |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
1,1-difluorododecan-2-one |
InChI |
InChI=1S/C12H22F2O/c1-2-3-4-5-6-7-8-9-10-11(15)12(13)14/h12H,2-10H2,1H3 |
InChI Key |
ITPSCJUJVOCZJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


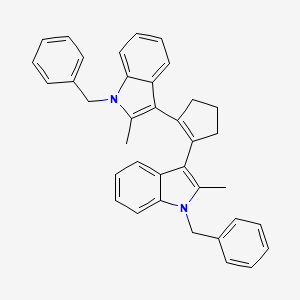
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
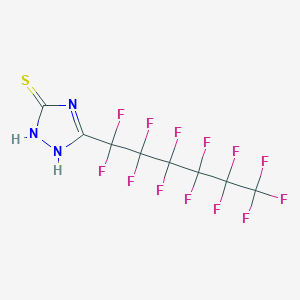
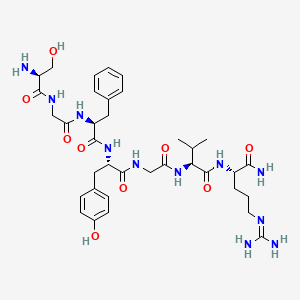
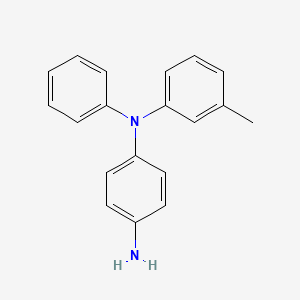
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
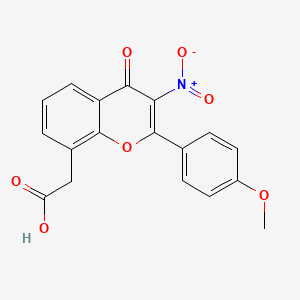
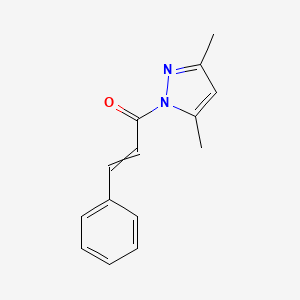
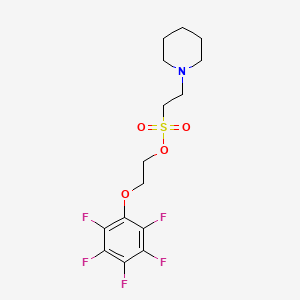
![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
